

Application Notes and Protocols: Novel Derivatives from the 2-Methylquinazolin-4-ol Scaffold

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Compound of Interest

Compound Name: 2-methylquinazolin-4-ol

Cat. No.: B157675

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of novel derivatives based on the **2-methylquinazolin-4-ol** scaffold. This scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anticonvulsant properties.^{[1][2][3]}

Biological Activities and Data Presentation

Derivatives of **2-methylquinazolin-4-ol** have been extensively studied for their therapeutic potential. The introduction of various substituents at the N-3 position and modifications at the C-2 methyl group have yielded compounds with significant biological activities.

Anticancer Activity

Numerous **2-methylquinazolin-4-ol** derivatives have demonstrated potent anticancer activity against various cancer cell lines.^{[3][4]} The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.^{[2][5]}

Table 1: Anticancer Activity of Selected **2-Methylquinazolin-4-ol** Derivatives

Compound ID	Cancer Cell Line	IC50 (μM)	Reference
Compound 18	HepG2	10.82	[3] [6]
MCF-7	7.09	[3] [6]	
Compound 19	HepG2	12.31	[3] [6]
MCF-7	9.88	[3] [6]	
Compound 20	HepG2	15.64	[3] [6]
MCF-7	11.23	[3] [6]	
Compound 23	HepG2	29.46	[3] [6]
MCF-7	31.85	[3] [6]	
Compound 24	HepG2	11.52	[3] [6]
MCF-7	8.17	[3] [6]	
Compound 5d	HCT116	6.09	[7]
HePG2	2.39	[7]	
Hela	8.94	[7]	
MCF-7	4.81	[7]	
Compound 5h	HCT116	5.89	[7]
HePG2	6.74	[7]	
Compound 11d	CNE-2	9.3	[8]
PC-3	9.8	[8]	
SMMC-7721	10.9	[8]	

Antimicrobial Activity

The **2-methylquinazolin-4-ol** scaffold has also been a foundation for the development of potent antibacterial and antifungal agents.[\[1\]](#)

Table 2: Antimicrobial Activity of Selected **2-Methylquinazolin-4-ol** Derivatives

Compound ID	Microorganism	MIC (µg/mL)	Reference
4g	S. aureus	12.5	[1]
E. coli	25	[1]	
4c	S. aureus	25	[1]
E. coli	50	[1]	
4k	C. albicans	12.5	[1]
A. niger	25	[1]	

Antiviral Activity

Certain derivatives have shown promising activity against viruses, such as the Influenza A virus.[\[9\]](#)

Table 3: Antiviral Activity of a **2-Methylquinazolin-4-ol** Derivative

Compound ID	Virus	Cell Line	IC50 (µg/mL)	Reference
C1	IAV H1N1	MDCK	23.8	[9]

Anticonvulsant Activity

Modification of the **2-methylquinazolin-4-ol** structure has also led to the discovery of compounds with anticonvulsant properties.[\[10\]](#)

Table 4: Anticonvulsant Activity of a **2-Methylquinazolin-4-ol** Derivative

Compound ID	Test Model	PD50 (µmol/kg)	Reference
9c	s.c. PTZ	200.53	[10]

Experimental Protocols

A. General Synthesis of 3-Amino-2-methylquinazolin-4(3H)-one

This protocol describes a common route to a key intermediate, 3-amino-2-methylquinazolin-4(3H)-one, which can be further modified to generate a diverse library of derivatives.^{[1][11]}

Protocol 1: Synthesis of 3-Amino-2-methylquinazolin-4(3H)-one

- Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one.
 - To a solution of anthranilic acid in a suitable solvent (e.g., pyridine), add acetic anhydride dropwise with stirring.
 - Heat the reaction mixture under reflux for a specified time (e.g., 2-4 hours).
 - Allow the mixture to cool to room temperature.
 - Pour the cooled mixture into ice-cold water.
 - Collect the precipitated solid by filtration, wash with water, and dry to yield 2-methyl-4H-3,1-benzoxazin-4-one.
- Step 2: Synthesis of 3-Amino-2-methylquinazolin-4(3H)-one.
 - Dissolve the 2-methyl-4H-3,1-benzoxazin-4-one obtained in Step 1 in a suitable solvent (e.g., ethanol).
 - Add hydrazine hydrate to the solution.
 - Reflux the reaction mixture for a specified period (e.g., 3-6 hours).
 - Cool the reaction mixture and collect the resulting precipitate by filtration.
 - Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3-amino-2-methylquinazolin-4(3H)-one.

B. Synthesis of Schiff Base Derivatives

The 3-amino-2-methylquinazolin-4(3H)-one can be readily converted to various Schiff bases by condensation with different aromatic aldehydes.^[1]

Protocol 2: Synthesis of Schiff Base Derivatives of 3-Amino-2-methylquinazolin-4(3H)-one

- Take an equimolar mixture of 3-amino-2-methylquinazolin-4(3H)-one and a substituted aromatic aldehyde in a suitable solvent (e.g., glacial acetic acid).
- Add a catalytic amount of a suitable acid (e.g., concentrated sulfuric acid).
- Reflux the mixture for an appropriate time (e.g., 4-8 hours).
- Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, pour the reaction mixture into crushed ice.
- Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or DMF).

C. In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol 3: MTT Assay for Cytotoxicity

- Cell Seeding:
 - Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium.
 - Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of the test compounds in culture medium.

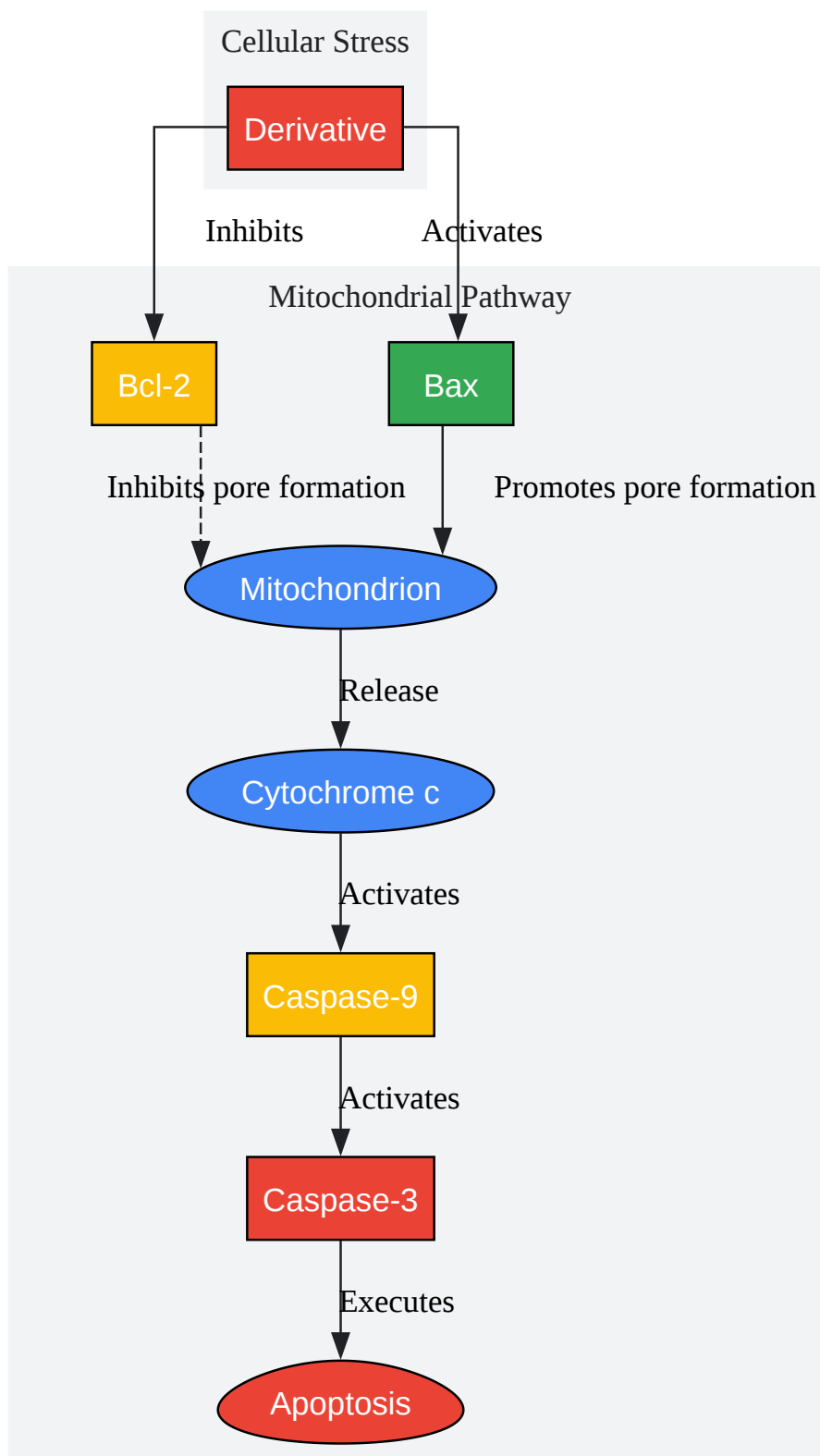
- Remove the old medium from the wells and add 100 μ L of the medium containing the test compounds at various concentrations.
- Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
- MTT Addition and Incubation:
 - After the incubation period, add 20 μ L of MTT solution (5 mg/mL in PBS) to each well.
 - Incubate the plate for another 4 hours at 37°C.
- Formazan Solubilization and Absorbance Measurement:
 - Remove the medium containing MTT.
 - Add 150 μ L of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
 - Shake the plate gently for 15 minutes to ensure complete dissolution.
 - Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Mechanistic Visualizations

The anticancer effects of **2-methylquinazolin-4-ol** derivatives are often mediated through the modulation of critical signaling pathways involved in cell survival and proliferation.

A. Apoptosis Induction Pathway

Many derivatives induce apoptosis by modulating the expression of Bcl-2 family proteins and activating the caspase cascade.[2]

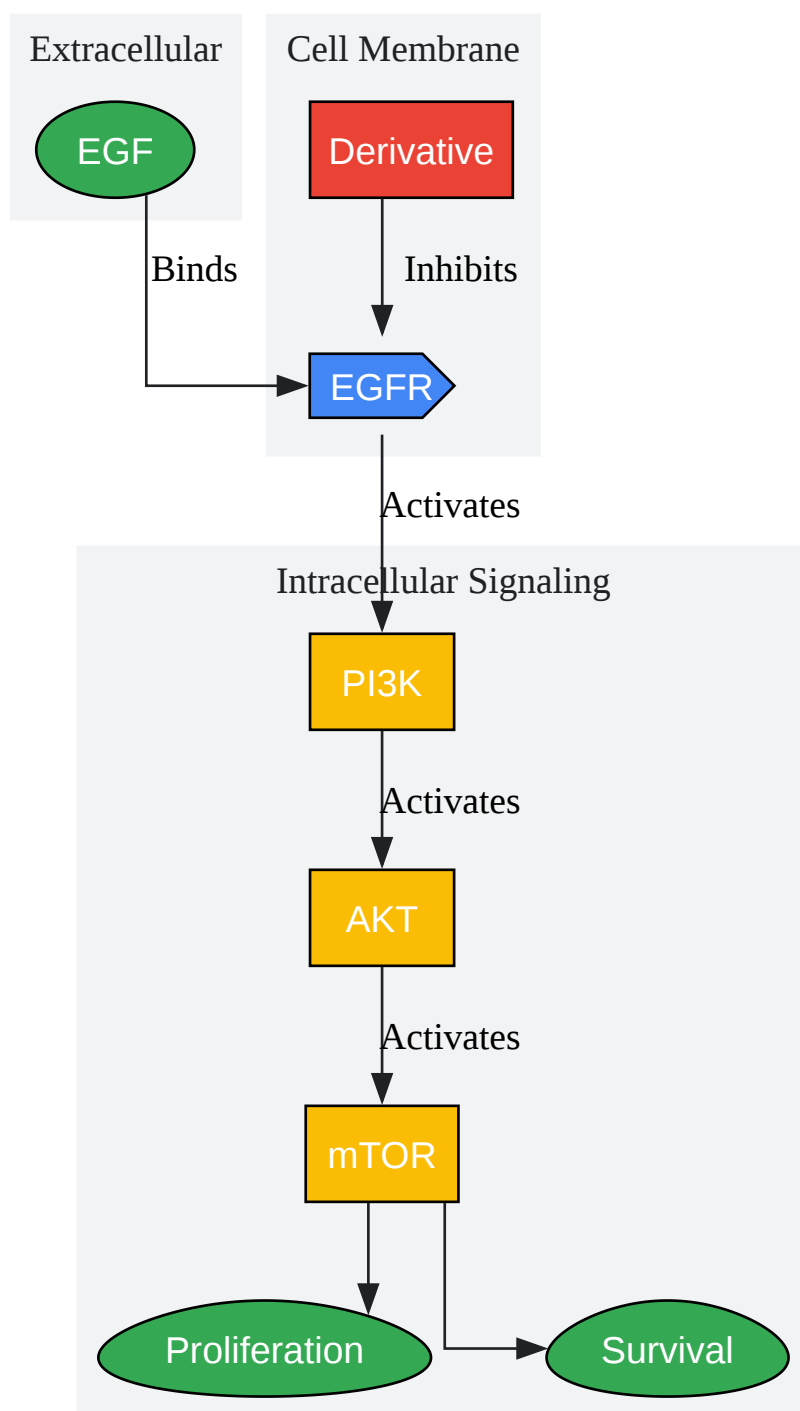


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Caption: Intrinsic apoptosis pathway induction.

B. EGFR Signaling Pathway Inhibition

Some **2-methylquinazolin-4-ol** derivatives act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3][12]



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Caption: Inhibition of the EGFR signaling pathway.

C. Experimental Workflow: From Synthesis to Biological Evaluation

The following diagram outlines the general workflow for the development and evaluation of novel **2-methylquinazolin-4-ol** derivatives.



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Caption: Drug discovery workflow.

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